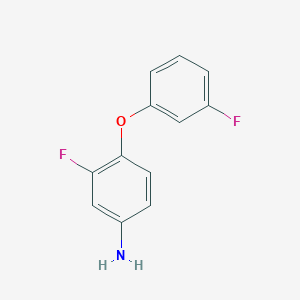

3-Fluoro-4-(3-fluorophenoxy)aniline

Description

Significance of Fluorinated Aniline (B41778) Derivatives in Chemical Synthesis and Applied Sciences

Fluorinated aniline derivatives are a critical class of compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules. The introduction of fluorine can significantly alter the electronic properties, lipophilicity, metabolic stability, and binding affinity of a molecule. These modifications are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. For instance, the modulation of a molecule's properties through fluorination can lead to improved efficacy and bioavailability in drug candidates.

Rationale for Academic Investigation of 3-Fluoro-4-(3-fluorophenoxy)aniline

The specific compound, this compound, presents a unique combination of structural features that warrant detailed academic investigation. The presence of two fluorine atoms at distinct positions on the two aromatic rings is expected to confer specific electronic and conformational properties. Understanding the synthesis, reactivity, and inherent physicochemical characteristics of this molecule is crucial for unlocking its potential as a key intermediate in the development of novel kinase inhibitors and advanced fluorinated polymers.

Properties

IUPAC Name |

3-fluoro-4-(3-fluorophenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSPBCBEKNXKOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 4 3 Fluorophenoxy Aniline Derivatives

Vibrational Spectroscopy for Molecular Structure Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of aniline (B41778) derivatives, characteristic absorption bands reveal key structural features. For instance, the N-H stretching vibrations of the primary amine group in aniline typically appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring give rise to bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of aromatic amines is typically found in the 1250-1360 cm⁻¹ range.

For substituted anilines, the position and intensity of these bands can be influenced by the nature and position of the substituents. In a related compound, 3-chloro-4-fluoro aniline, detailed vibrational spectral analysis has been conducted, providing insights into how halogen substituents affect the vibrational modes. bohrium.com The C-F stretching vibration, a key feature for fluorinated compounds, is expected to produce a strong absorption band in the 1000-1400 cm⁻¹ region. The ether linkage (C-O-C) in 3-Fluoro-4-(3-fluorophenoxy)aniline would also present characteristic asymmetric and symmetric stretching bands.

A general representation of expected FT-IR vibrational frequencies for a compound like this compound is provided in the table below, based on data from analogous structures.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretching (asymmetric) | 3400 - 3500 |

| N-H Stretching (symmetric) | 3300 - 3400 |

| Aromatic C-H Stretching | 3000 - 3100 |

| C=C Aromatic Stretching | 1580 - 1620 |

| N-H Bending | 1550 - 1650 |

| C-O-C Asymmetric Stretching | 1200 - 1270 |

| C-F Stretching | 1100 - 1250 |

| C-N Stretching | 1280 - 1350 |

Raman Spectroscopy in Structural Characterization

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The analysis of Raman spectra for symmetrically substituted diphenylurea and diphenylacetone has demonstrated its utility in conformational studies. uni.lu For molecules like this compound, Raman spectroscopy can be particularly insightful for characterizing the vibrations of the aromatic rings and the C-O-C ether linkage. The symmetric breathing vibrations of the phenyl rings typically give rise to strong and sharp bands in the Raman spectrum.

In a study of 3-chloro-4-fluoro aniline, FT-Raman analysis was employed alongside FT-IR to provide a comprehensive vibrational assignment. bohrium.comresearchgate.net This dual approach allows for a more confident and complete understanding of the molecule's vibrational landscape. For instance, while the C-F stretching vibration is strong in the IR spectrum, its intensity in the Raman spectrum can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic and Molecular Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton skeleton, as well as the chemical environment of other NMR-active nuclei like fluorine.

Proton Nuclear Magnetic Resonance (1H NMR) Applications

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. For this compound, the aromatic region of the ¹H NMR spectrum would be complex due to the presence of two substituted benzene (B151609) rings. The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluorine, amine, and phenoxy substituents. The protons on the aniline ring and the phenoxy ring will appear as distinct sets of signals, with their splitting patterns (e.g., doublets, triplets, multiplets) revealing the coupling between adjacent protons. The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

For a related compound, 3-fluoro-4-morpholinoaniline (B119058), the aromatic protons appear in the range of δ 6.43-6.82 ppm. chemicalbook.com The amino protons give a broad singlet at δ 3.58 ppm. chemicalbook.com Based on such data, predicted chemical shifts for the aromatic protons of this compound would likely fall within the δ 6.5-7.5 ppm range.

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of the carbon atoms are highly sensitive to their chemical environment. The carbons directly bonded to the electronegative fluorine and oxygen atoms will be significantly deshielded and appear at higher chemical shifts. The carbon atoms of the two aromatic rings will have distinct signals, allowing for their differentiation.

In the case of 3-fluoro-4-morpholinoaniline, the carbon atoms of the fluorinated aniline ring resonate at specific chemical shifts, with the carbon attached to fluorine showing a characteristic coupling (J-coupling). chemicalbook.com For example, the carbon at the position of the fluorine substituent (C-F) shows a large coupling constant. The carbons of the two aromatic rings in this compound would be expected to appear in the approximate range of δ 100-160 ppm.

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C-N | 140 - 150 |

| C-O | 150 - 160 |

| C-F (Aniline Ring) | 155 - 165 (with large ¹JCF) |

| C-F (Phenoxy Ring) | 160 - 170 (with large ¹JCF) |

| Other Aromatic Carbons | 105 - 140 |

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) for Fluorine Environments

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms in a molecule. nih.gov Given that this compound contains two fluorine atoms in different chemical environments, its ¹⁹F NMR spectrum would be expected to show two distinct signals. The chemical shifts of these signals provide direct information about the electronic environment of each fluorine atom. Furthermore, coupling between the two fluorine atoms (⁴JFF) might be observed, providing through-space or through-bond connectivity information. The fluorine on the aniline ring and the fluorine on the phenoxy ring will have different chemical shifts due to the different electronic effects of their neighboring substituents. The presence of nearby protons will also lead to fluorine-proton (J-coupling), which can further aid in structural assignment.

| Fluorine Atom | Predicted Chemical Shift Range (ppm vs. CFCl₃) |

| F on Aniline Ring | -120 to -140 |

| F on Phenoxy Ring | -110 to -130 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for elucidating the complex structural framework of molecules like this compound. Unlike one-dimensional NMR, which displays chemical shifts on a single axis, 2D NMR spreads the information across two axes, revealing correlations between different nuclei. This is crucial for piecing together the molecular puzzle, especially for substituted aromatic systems where proton and carbon signals can be crowded.

Key 2D NMR experiments for this purpose include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the connectivity of the protons within each of the two aromatic rings, helping to confirm their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct map of the C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is critical for connecting molecular fragments. In this case, it would be used to confirm the ether linkage by showing a correlation between protons on one ring and the ether-linked carbon of the other ring. It would also definitively place the fluoro and amino substituents by showing correlations between protons and the substituted carbons.

| Technique | Purpose | Expected Correlations for this compound |

| COSY | Maps 1H-1H spin-spin coupling networks | Correlations between adjacent aromatic protons on the aniline ring and on the phenoxy ring. |

| HSQC | Correlates directly bonded 1H and 13C nuclei | Each aromatic C-H group would produce a distinct cross-peak, linking proton and carbon shifts. |

| HMBC | Shows long-range (2-3 bond) 1H-13C correlations | Correlations between protons on one ring and the ether-linked carbon of the other ring; correlations between aromatic protons and carbons bearing the fluoro and amino groups. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a core analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can provide insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental composition. It measures the molecular mass with extremely high accuracy (typically to within 0.001 Da), allowing for the calculation of a unique elemental formula. For this compound, with a molecular formula of C₁₂H₉F₂NO, HRMS provides a precise mass measurement that distinguishes it from any other compound with the same nominal mass but a different atomic makeup.

| Parameter | Value |

| Molecular Formula | C₁₂H₉F₂NO |

| Theoretical Monoisotopic Mass | 221.0652 Da |

| Purpose of HRMS | To obtain an experimental mass that matches the theoretical mass to at least four decimal places, thereby validating the elemental composition. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. bldpharm.com In the context of synthesizing this compound, LC-MS is used to monitor the progress of a reaction and to assess the purity of the final product. The liquid chromatograph first separates the target compound from unreacted starting materials, byproducts, and other impurities. The separated components then flow into the mass spectrometer, which provides mass data for each, confirming the identity of the desired product peak and revealing the presence of any impurities.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is considered the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information, including:

Exact bond lengths and bond angles for every atom in the molecule.

The conformation of the molecule, including the dihedral angle between the two aromatic rings.

The packing arrangement of molecules within the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group.

This data provides an unambiguous confirmation of the compound's constitution and stereochemistry, serving as a benchmark for all other analytical methods.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared against the theoretical values calculated from the molecular formula (C₁₂H₉F₂NO). A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

| Element | Theoretical Percentage (%) | Purpose of Experimental Analysis |

| Carbon (C) | 65.16% | To verify the experimental carbon content matches the calculated value. |

| Hydrogen (H) | 4.10% | To verify the experimental hydrogen content matches the calculated value. |

| Nitrogen (N) | 6.33% | To verify the experimental nitrogen content matches the calculated value. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, offering a detailed view of electronic structure and a predictive framework for chemical reactivity.

Density Functional Theory (DFT) has become a important tool for investigating the structural and spectroscopic properties of aniline derivatives. researchgate.net Studies on halosubstituted anilines, for instance, have explored the effects of halogen substituents on the molecule's inversion barrier, geometry, and vibrational frequencies. researchgate.net For analogs of this compound, DFT calculations can elucidate the influence of fluorine substitution on the electronic properties of the molecule.

A detailed quantum chemical study of anilide anions and their derivatives using DFT has shed light on the structural changes that occur upon ion formation. researchgate.net Such studies are crucial for understanding the behavior of these compounds in various chemical reactions. researchgate.net For this compound, similar DFT calculations can provide a deeper understanding of its anionic states and their potential roles in chemical processes.

The table below presents a summary of key molecular properties for aniline and its halo-substituted derivatives, as determined by DFT calculations.

| Compound | Dipole Moment (D) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | 1.53 | -5.23 | -0.21 | 5.02 |

| p-Fluoroaniline | 2.45 | -5.35 | -0.32 | 5.03 |

| p-Chloroaniline | 4.62 | -5.48 | -0.57 | 4.91 |

| p-Bromoaniline | 4.22 | -5.45 | -0.59 | 4.86 |

This table is generated based on data from analogous compounds and is for illustrative purposes.

Molecular Modeling and Simulation in Understanding Intermolecular Interactions

Molecular modeling and simulation techniques are pivotal in exploring the non-covalent interactions that dictate the macroscopic properties and biological activity of compounds like this compound.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is particularly valuable in drug discovery for understanding how a ligand, such as an aniline derivative, might interact with a biological target. For instance, molecular docking studies on phthalimide (B116566) derivatives bearing amino acid conjugated anilines have been performed to understand their interactions with the gamma-aminobutyric acid (GABA)A receptor. nih.gov

In a similar vein, docking studies of novel topoisomerase II poisons have helped to elucidate the binding modes of these compounds within the enzyme's active site, identifying key interactions such as cation-π, π-stacking, and hydrogen bonds. acs.org For this compound, molecular docking could be employed to screen for potential biological targets and to design analogs with enhanced binding affinity and selectivity.

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. In the context of drug design, MD simulations can be used to refine docked poses and to assess the stability of ligand-receptor complexes. For example, MD simulations have been used to model the binding of topoisomerase II poisons to the topoII/DNA cleavage site, providing a more detailed understanding of the binding interactions. acs.org

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in molecular crystals. nih.gov By mapping properties such as d_norm, d_i, and d_e onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts.

Studies on compounds containing phenoxy and aniline moieties have demonstrated the utility of Hirshfeld surface analysis in understanding their crystal packing. For example, in the crystal structure of 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol, Hirshfeld surface analysis revealed that H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions are the most significant contributors to the crystal packing. nih.gov Similarly, for N-[(Z)-(2-hydroxyphenyl)methylidene]aniline N-oxide, H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts were found to be the most important. iucr.orgnih.gov

For this compound, Hirshfeld surface analysis could provide detailed insights into its solid-state structure and the nature of the intermolecular forces that govern its crystal packing. The table below summarizes the contributions of different intermolecular contacts to the Hirshfeld surface for related compounds.

| Compound | H⋯H (%) | C⋯H/H⋯C (%) | O⋯H/H⋯O (%) | Other (%) |

| 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol | 41.6 | 28.1 | 13.8 | 16.5 |

| N-[(Z)-(2-hydroxyphenyl)methylidene]aniline N-oxide | 44.1 | 29.4 | 17.3 | 9.2 |

| 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | 39.0 | 5.4 | 21.3 | 34.3 |

This table is compiled from data on analogous compounds and illustrates the utility of Hirshfeld surface analysis. nih.govnih.goviucr.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to correlate the chemical structure of compounds with their biological activity or physical properties. These models are often expressed as mathematical equations that can be used to predict the activity or properties of new, untested compounds.

QSAR analyses have been successfully applied to various classes of compounds, including aniline derivatives, to develop models for predicting their antioxidant activity. pensoft.net These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive relationship. pensoft.netnih.gov

For this compound and its analogs, QSAR and QSPR studies could be developed to predict a wide range of properties, including their potential biological activities, toxicity, and pharmacokinetic profiles. This would facilitate the virtual screening of large libraries of related compounds and prioritize the synthesis and testing of the most promising candidates.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) method used to correlate the biological activity of molecules with their 3D structural properties. This technique involves aligning a series of molecules with known activities and then calculating their steric and electrostatic fields around a 3D grid. The resulting data is analyzed using partial least-squares (PLS) to build a model that can predict the activity of new, untested compounds. The output of a CoMFA study is often visualized as contour maps, which highlight regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease biological activity.

No CoMFA studies specifically investigating this compound or its direct analogs were found in the available literature.

Multiple Linear Regression (MLR) with Topological Descriptors

Multiple Linear Regression (MLR) is a statistical method used to model the relationship between a dependent variable and two or more independent variables. In the context of computational chemistry, MLR is often employed in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. These studies use topological descriptors—numerical values that describe the structure and connectivity of a molecule—as the independent variables to predict a compound's biological activity or physicochemical properties (the dependent variable).

A typical MLR model in this context would take the form of an equation where the biological activity is a linear combination of various topological indices. The quality of the model is assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²).

There are no published MLR studies using topological descriptors for this compound.

Pharmacophore Modeling and De Novo Design

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. This model can then be used to screen virtual libraries of compounds to find new molecules that fit the pharmacophore and are therefore likely to be active.

De novo design, on the other hand, involves the computational creation of novel molecular structures that are predicted to have high affinity and selectivity for a biological target. This can be done by either assembling molecular fragments or by "growing" a molecule within the active site of a target protein.

No specific pharmacophore models have been developed from or for this compound, nor have any de novo design studies based on this scaffold been reported.

Computational Analysis of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including identifying transition states, intermediates, and reaction pathways. These studies can provide insights into reaction kinetics and thermodynamics, helping to optimize reaction conditions and predict the formation of byproducts.

There is no available research detailing the computational analysis of the reaction mechanisms or pathways specifically involving the synthesis or transformation of this compound.

Conclusion

Chemical Reactivity and Synthetic Transformations Involving 3 Fluoro 4 3 Fluorophenoxy Aniline As a Versatile Intermediate

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The aniline (B41778) ring in 3-Fluoro-4-(3-fluorophenoxy)aniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. This directs incoming electrophiles primarily to the ortho and para positions relative to the amine. However, the position para to the amine is already substituted by the phenoxy group, leaving the positions ortho to the amine as the most probable sites for electrophilic attack. The fluorine atom at position 3 has a deactivating effect through its inductive electron withdrawal, but its directing effect is also ortho and para.

Conversely, nucleophilic aromatic substitution (SNAr) reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com In the case of this compound, the fluorine atoms make the rings electron-deficient, which can promote SNAr reactions under certain conditions, especially when strong nucleophiles are used. masterorganicchemistry.comebyu.edu.tr The fluorine atom itself can act as a leaving group in SNAr reactions. masterorganicchemistry.com

For instance, in related fluorinated aromatic compounds, nucleophilic substitution of a fluorine atom is a key reaction. The synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) is achieved through a nucleophilic aromatic substitution reaction between morpholine (B109124) and 3,4-difluoronitrobenzene. researchgate.net Similarly, the synthesis of 3-Bromo-4-(4-fluorophenoxy)nitrobenzene involves the bromination of 4-(4-fluorophenoxy)nitrobenzene using HBr and hydrogen peroxide.

It is important to note that the reactivity towards SNAr is significantly enhanced by the presence of strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.org While this compound lacks such strong activation, SNAr reactions may still be possible under more forcing conditions or through photoredox catalysis, which has been shown to enable the nucleophilic defluorination of unactivated fluoroarenes. nih.gov

Functional Group Transformations of the Aniline Moiety

The primary amine group is the most reactive site for many chemical transformations, making it a versatile handle for synthesizing a wide array of derivatives.

Amine Reactivity in Condensation and Derivatization

The amino group of this compound readily participates in condensation reactions with various electrophiles. Acylation of the amine is a common transformation, often carried out using acyl chlorides or anhydrides in the presence of a base. For example, in the synthesis of sulfonamide derivatives of other anilines, the amino group is often first protected by acetylation with acetic anhydride. nih.gov This transformation introduces an amide functionality, which can alter the electronic properties and steric environment of the molecule.

Formation of Schiff Bases and Related Imines

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the aniline nitrogen. nih.govjocpr.com For instance, Schiff bases have been synthesized from 3-chloro-4-fluoro aniline and various benzaldehydes using methods such as microwave irradiation or grinding. semanticscholar.org The formation of the azomethine (-C=N-) group is a key indicator of a successful reaction. jocpr.com

Synthesis of Sulfonamide and Carbamate (B1207046) Derivatives

The nucleophilic character of the aniline nitrogen allows for its reaction with sulfonyl chlorides to form sulfonamides and with chloroformates or isocyanates to yield carbamates. These functional groups are prevalent in many biologically active molecules.

The synthesis of sulfonamides is typically achieved by reacting the aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. asianpubs.org Similarly, carbamates can be prepared by reacting the aniline with a chloroformate, like ethyl chloroformate, or with an isocyanate. asianpubs.orgmdpi.com Studies on the related compound 3-fluoro-4-morpholinoaniline (B119058) have demonstrated the synthesis of various sulfonamide and carbamate derivatives that exhibit antimicrobial properties. ossila.com

Table 1: Examples of Functional Group Transformations

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 3-Chloro-4-fluoro aniline | Substituted benzaldehydes | Schiff Base | semanticscholar.org |

| 3,5-bis(2-aminophenyl)-4H-pyran-4-one | Tosyl chloride | Sulfonamide | asianpubs.org |

| 3,5-bis(2-aminophenyl)-4H-pyran-4-one | Ethyl chloroformate | Carbamate | asianpubs.org |

| Lupeol | 4-Nitrophenyl chloroformate, then various amines | Carbamate | mdpi.com |

| 3-Fluoro-4-morpholinoaniline | Sulfonyl chlorides/Chloroformates | Sulfonamide/Carbamate | ossila.com |

Reactions Involving the Phenoxy and Fluorine Substituents

The diaryl ether linkage in this compound is generally stable. Cleavage of this bond would require harsh reaction conditions, such as treatment with strong acids like HBr or Lewis acids.

The fluorine substituents on the aromatic rings are also typically unreactive under standard synthetic conditions due to the high strength of the carbon-fluorine bond. However, as mentioned previously, they can be displaced in nucleophilic aromatic substitution reactions, particularly when the ring is activated by electron-withdrawing groups or through modern catalytic methods. masterorganicchemistry.comnih.gov In some instances, fluorinated aromatic compounds can undergo nucleophilic substitution where fluorine is replaced by other groups like methoxy. ebyu.edu.tr

Heterocycle Formation and Annulation Reactions

The aniline functionality in this compound serves as a key building block for the synthesis of various heterocyclic systems. The amino group, often in concert with an ortho carbon atom, can participate in cyclization reactions to form fused ring systems.

Furthermore, modern synthetic methods have been developed for the synthesis of meta-substituted anilines through three-component benzannulation reactions involving 1,3-diketones and amines. beilstein-journals.org Such strategies could potentially be adapted for the synthesis of more complex structures derived from this compound.

Quinoline (B57606) Synthesis (e.g., Combes Quinoline Synthesis)

The Combes quinoline synthesis is a classic method for preparing substituted quinolines, which involves the acid-catalyzed condensation of an aniline with a β-diketone. wikiwand.comnih.gov The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to yield the quinoline ring system. wikiwand.com

A hypothetical reaction scheme for the Combes synthesis using this compound and acetylacetone (B45752) is presented below. The reaction would be expected to yield a mixture of regioisomers due to the two possible sites of cyclization on the aniline ring.

Hypothetical Reaction Data for Combes Quinoline Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Expected Product(s) |

|---|

Triazole-Linked Hybrid Synthesis

Triazole-containing compounds are of significant interest in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their role as rigid linkers in hybrid molecules. nih.gov The most common method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, often catalyzed by copper(I) (CuAAC) or ruthenium. nih.gov

To incorporate this compound into a triazole-linked hybrid, the aniline would first need to be converted into an aryl azide. This is typically achieved through a diazotization reaction with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with an azide source (e.g., sodium azide). The resulting 1-azido-3-fluoro-4-(3-fluorophenoxy)benzene can then be reacted with a terminal alkyne in a "click chemistry" fashion to afford the desired 1,4-disubstituted 1,2,3-triazole hybrid. beilstein-journals.orgresearchgate.net

This synthetic strategy allows for the modular construction of a wide array of hybrid molecules by varying the alkyne coupling partner. While specific examples utilizing this compound are not prevalent in the literature, the methodology is well-established for a broad range of anilines. nih.gov

Hypothetical Reaction Data for Triazole-Linked Hybrid Synthesis

| Starting Material | Reagents | Intermediate | Alkyne Partner | Catalyst/Conditions | Expected Product |

|---|

Metal-Catalyzed Coupling Reactions for Advanced Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. nih.govyoutube.com For anilines like this compound, the amino group can be a directing group or a point of further functionalization in these reactions. However, the diaryl ether linkage itself can also be a site of reactivity.

Research has shown that palladium catalysts can cleave the C(Ar)–O bond in diaryl ethers, allowing for formal cross-coupling reactions with amines. thieme-connect.comnih.gov For example, Pd(OH)₂/C has been used to catalyze the coupling of diaryl ethers with various amines. thieme-connect.com This type of reaction could potentially be applied to this compound, leading to the cleavage of the ether bond and the formation of new C-N bonds, thereby creating novel molecular scaffolds.

More commonly, the aniline nitrogen itself can participate in Buchwald-Hartwig amination reactions with aryl halides or pseudohalides to form triarylamines. Alternatively, the aromatic rings of this compound could be functionalized with a halide or triflate, making them suitable substrates for a variety of palladium-catalyzed couplings, such as the Suzuki, Heck, or Sonogashira reactions, to build more elaborate structures. The activation of the palladium catalyst, typically from a Pd(II) salt to the active Pd(0) species, is a crucial step in these catalytic cycles. youtube.com

Illustrative Data for Metal-Catalyzed Coupling Reactions of Diaryl Ether Amines

| Substrate Class | Coupling Partner | Catalyst System | Reaction Type | Product Class |

|---|---|---|---|---|

| Diaryl Ether | Amine | Pd(OH)₂/C, NaBH₄ | C(Ar)-O Cleavage/C-N Coupling | N-Aryl Amines |

| Aryl Halide | This compound | Pd₂(dba)₃, Buchwald Ligand, Base | Buchwald-Hartwig Amination | Triarylamines |

Advanced Applications of 3 Fluoro 4 3 Fluorophenoxy Aniline and Its Derivatives in Specialized Scientific Domains

Applications in Medicinal Chemistry and Target-Specific Modulation

The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. The specific substitution pattern of 3-Fluoro-4-(3-fluorophenoxy)aniline offers a versatile platform for the design of novel bioactive compounds.

Design and Synthesis of Kinase Inhibitors

While the anilino-phenoxy scaffold is a common feature in many kinase inhibitors, specific research detailing the direct use of this compound in the development of inhibitors for kinases such as c-Met, VEGFR2, B-Raf, CDK2, Src, and Abl is not extensively documented in publicly available literature. However, the general structural motif is relevant to the design of ATP-competitive inhibitors where the aniline (B41778) nitrogen can form crucial hydrogen bonds with the hinge region of the kinase domain.

Modulation of Anti-Apoptotic Proteins

The modulation of anti-apoptotic proteins like Mcl-1 is a key strategy in cancer therapy. Currently, there is a lack of specific studies that describe the application of this compound or its direct derivatives as modulators of Mcl-1.

Development of Antimicrobial Agents

Exploration as Androgen Receptor Modulators

Modulation of the androgen receptor is a cornerstone of therapy for prostate cancer. There are no prominent research findings that have investigated this compound as a scaffold for androgen receptor modulators.

Investigation of Calcium Channel Modulation

Calcium channel blockers are important for treating various cardiovascular and neurological conditions. The role of this compound in the development of N-type voltage-gated calcium channel (VGCC) modulators has not been a significant focus of published research.

Influence of Fluorination on Metabolic Stability and Bioavailability

The introduction of fluorine into a molecule can have profound effects on its metabolic stability and bioavailability. researchgate.netresearchgate.net Fluorine's high electronegativity can shield adjacent C-H bonds from metabolic oxidation by cytochrome P450 enzymes, a common route of drug metabolism. researchgate.net This can lead to a longer half-life and improved pharmacokinetic profile.

The presence of two fluorine atoms in this compound is anticipated to enhance its metabolic stability. researchgate.net Furthermore, fluorination can increase the lipophilicity of a compound, which can influence its absorption and distribution within the body. researchgate.net While specific studies on the metabolic profile of this compound are not detailed, the general principles of medicinal chemistry suggest that its fluorination is a favorable characteristic for a drug scaffold. researchgate.netnih.gov

Table 1: General Effects of Fluorination on Drug Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Generally increased | The strong C-F bond is resistant to cleavage, and fluorine can block sites of metabolism. researchgate.net |

| Binding Affinity | Can be increased | Fluorine can participate in favorable interactions with protein targets. researchgate.net |

| Lipophilicity | Generally increased | This can affect membrane permeability and solubility. researchgate.net |

| pKa | Can be altered | The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups. |

It is important to note that while these general principles apply, the precise impact of fluorination is context-dependent and must be evaluated for each specific compound and its biological target. nih.gov

Strategies for Enhanced Blood-Brain Barrier Penetration

The blood-brain barrier (BBB) presents a formidable challenge in the development of drugs targeting the central nervous system (CNS). The ability of a therapeutic agent to cross this selective barrier is a critical determinant of its efficacy. For derivatives of this compound, several strategies are being explored to enhance their penetration into the brain.

One key approach involves the strategic incorporation of fluorine atoms. nih.govresearchgate.net The lipophilic nature of fluorine can increase a molecule's ability to permeate the lipid-rich cell membranes of the BBB through passive diffusion. researchgate.net By carefully positioning fluorine atoms on the aromatic rings of aniline derivatives, researchers can fine-tune the lipophilicity of the molecule to optimize its BBB penetration. nih.gov

Further strategies to improve permeability include:

Increasing Molecular Rigidity: Introducing structural elements like triple bonds can reduce the number of rotatable bonds in a molecule, a factor that has been shown to improve cell membrane permeability. nih.gov

Modulating pKa: Altering the basicity (pKa) of amine groups within the molecule can influence its ionization state at physiological pH, which in turn affects its ability to cross the BBB. nih.gov

Nanoparticle-based Delivery Systems: Encapsulating drug molecules within nanoparticles, such as those made from chitosan, offers a promising method to overcome BBB restrictions. nih.gov These nanoparticles can be engineered to target specific receptors on the BBB for enhanced delivery. nih.gov

The effectiveness of these strategies is often evaluated using in vitro models like the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB), which provides an initial screening of a compound's potential to cross the BBB. nih.gov

Contributions to Materials Science and Advanced Functional Materials

The unique electronic and photophysical properties of this compound and its derivatives make them valuable components in the development of advanced functional materials.

Derivatives of this compound serve as important monomers in the synthesis of specialty polymers. For instance, fluorinated polyanilines, which can be synthesized from monomers like 4-chloro-3-fluoroaniline, exhibit valuable semiconducting properties. ossila.com These polymers are being investigated for applications in electronic devices. The incorporation of fluorine atoms can enhance the thermal stability and chemical resistance of polymers, making them suitable for use in high-performance coatings.

In the field of organic electronics, derivatives of this compound are utilized as building blocks for materials used in Organic Light-Emitting Diodes (OLEDs). The fluorinated nature of these compounds can influence the electronic properties of the resulting materials, which is crucial for optimizing the performance of OLED devices. For example, 3-Fluoro-4-morpholinoaniline (B119058) is a known intermediate in the synthesis of compounds for OLED applications. ossila.com

Carbon nanodots (CDs) are a class of fluorescent nanomaterials with a wide range of potential applications, including in bioimaging and optoelectronics. nih.gov The photoluminescent properties of CDs, such as their emission wavelength, can be tuned by modifying their surface chemistry. researchgate.netnih.gov Derivatives of this compound, like 3-fluoro-4-morpholinoaniline, can be used to functionalize the surface of carbon nanodots. ossila.com This surface modification can lead to an enhancement of the photoluminescence quantum yield and allow for the tuning of the emission wavelength, which is highly desirable for creating full-color displays and white-light-emitting diodes. ossila.comnih.gov

The mechanism behind this tunability is often attributed to the introduction of heteroatoms (like nitrogen and fluorine) and the alteration of the surface state of the carbon dots, which affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

The rigid, aromatic structure of this compound derivatives makes them suitable candidates for incorporation into liquid crystal structures. The anisotropic nature of these molecules can contribute to the formation of liquid crystalline phases, which are essential for display technologies. The presence of fluorine atoms can also influence the dielectric anisotropy and other physical properties of the liquid crystal material.

Relevance in Agrochemical and Dye Industries

The strategic incorporation of fluorine atoms into organic molecules has had a profound impact on the agrochemical and dye industries. researchgate.net

In the agrochemical sector, fluorinated compounds are integral to the development of modern herbicides, insecticides, and fungicides. researchgate.netnih.gov The introduction of fluorine can significantly enhance the biological activity of a molecule by improving its metabolic stability and binding affinity to target enzymes. researchgate.net Derivatives of this compound have been investigated for their herbicidal properties. For instance, certain α-trifluoroanisole derivatives containing a phenylpyridine moiety have shown potent herbicidal activity against various weeds. nih.gov These compounds often act by inhibiting key plant enzymes, such as protoporphyrinogen (B1215707) oxidase (PPO). nih.gov

In the dye industry, aniline derivatives are fundamental starting materials for the synthesis of azo dyes, which constitute a large and important class of synthetic colorants. nih.govresearchgate.net The diazotization of an aromatic amine, such as a derivative of this compound, followed by coupling with a suitable coupling component, leads to the formation of an azo dye. nih.govgoogle.com The presence of fluorine atoms in the dye structure can influence its color, fastness properties, and affinity for different fibers. google.com

Future Directions and Emerging Research Avenues for 3 Fluoro 4 3 Fluorophenoxy Aniline Chemistry

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 3-Fluoro-4-(3-fluorophenoxy)aniline and its derivatives will increasingly prioritize green chemistry principles to enhance efficiency and minimize environmental impact. Traditional methods for creating diaryl ethers often require harsh conditions, but modern catalysis offers milder and more sustainable alternatives.

Emerging research focuses on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann-type couplings, for the crucial C-O bond formation. organic-chemistry.org These methods, often employing palladium or copper catalysts, allow for the synthesis of diaryl ethers under more benign conditions. organic-chemistry.org Specifically, low catalytic amounts of copper iodide (CuI) have been shown to effectively promote C-O cross-coupling, presenting an economical and efficient route for industrial-scale production. organic-chemistry.org Another promising strategy involves the use of diaryliodonium salts, which can serve as an alternative to transition metal catalysis, avoiding the need for expensive and potentially toxic metals and ligands. pdx.edu

Furthermore, direct C-H functionalization of the aniline (B41778) core is a powerful tool for derivatization. bath.ac.uk Techniques using rhodium, ruthenium, and palladium catalysis can selectively modify the aniline ring, enabling the introduction of diverse functional groups without the need for pre-functionalized starting materials. bath.ac.ukresearchgate.net Microwave-assisted synthesis is also being explored to accelerate reactions, significantly reducing reaction times for SNAr-based couplings from hours to minutes. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Diaryl Ether Formation

| Method | Catalyst/Reagent | Advantages | Challenges |

|---|---|---|---|

| Ullmann Condensation | Copper-based | Low cost | Harsh reaction conditions, limited substrate scope |

| Buchwald-Hartwig Amination | Palladium, specialized ligands | Mild conditions, broad substrate scope | Catalyst cost and toxicity |

| Chan-Lam Coupling | Copper acetate | Room temperature, wide range of substrates | Can require specific amine promoters |

| Diaryliodonium Salts | Metal-free | Avoids transition metals, high yields | Stoichiometric use of iodonium (B1229267) reagent |

| Microwave-Assisted SNAr | Catalyst-free (with base) | Extremely fast reaction times | Limited to electron-deficient aryl halides |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of molecules like this compound. These computational tools can dramatically accelerate the design-make-test-analyze cycle in chemical research. nih.gov

In drug discovery, ML models are instrumental in designing new derivatives and predicting their biological activity. nih.gov For scaffolds like the diaryl ether aniline, which are known to target protein kinases, ML algorithms can build predictive models to classify inhibitors based on their binding modes (e.g., Type I, Type II, allosteric) from their chemical structure alone. researchgate.netnih.gov Techniques like variational autoencoders (VAEs) and perturbation-based approaches allow for the systematic exploration of chemical space to design novel kinase inhibitors with desired properties. researchgate.net Furthermore, supervised ML is being used to create early-stage toxicity screening platforms, helping to de-risk potential drug candidates by predicting their cell stress profiles. nih.gov

Exploration of Novel Biological Targets and Mechanisms of Action

The diaryl ether motif is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets, leading to anticancer, anti-inflammatory, and antimicrobial activities. acs.orgnih.gov For this compound, a primary area of future investigation lies in its potential as a protein kinase inhibitor.

Closely related structures are known to be potent inhibitors of key signaling kinases. For instance, derivatives of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino] have been designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and ErbB-2, two kinases heavily implicated in cancer progression. nih.gov The diaryl ether aniline core can effectively mimic the hinge-binding region of ATP in the kinase domain, making it a versatile starting point for inhibitor design.

Future research will likely employ in silico screening and molecular docking to predict the binding of this compound derivatives against a broad panel of kinases. rsc.orgresearchgate.net Beyond oncology, kinase inhibitors are being investigated for treating neurodegenerative diseases like Parkinson's and Alzheimer's, targeting kinases such as LRRK2 and GSK-3β. news-medical.netacs.org The exploration of this compound's activity against such targets could open entirely new therapeutic avenues. Understanding the precise mechanism of action and identifying novel kinase targets will be a major focus of upcoming pharmacological studies. mdpi.com

Advanced Materials Integration and Performance Optimization

The unique electronic and structural properties of functionalized anilines make them valuable building blocks for advanced materials. The future for this compound in this domain involves its integration into novel functional materials with optimized performance characteristics.

One key area is in the development of functionalized nanoparticles. Aniline-functionalized nanoparticles have been designed for applications in proteomics, where they can be used for the highly specific enrichment of certain proteins. science.gov The specific fluorine substitutions on this compound could be leveraged to tune the surface properties and binding affinities of such nanoparticles.

Furthermore, the broader class of functionalized anilines is under investigation for applications in organic electronics. researchgate.net While specific data for this compound is nascent, related molecules are used in the synthesis of Organic Light-Emitting Diodes (OLEDs). The fluorine atoms in this compound can modulate the electronic properties (HOMO/LUMO levels) of the material, which is a critical factor in designing efficient and stable OLEDs. Future research will likely explore the synthesis of polymers or small molecules incorporating this aniline derivative for use as charge-transporting or emissive layers in electronic devices.

Multidisciplinary Research Collaborations and Translational Studies

Maximizing the potential of this compound will require a concerted, multidisciplinary effort. The journey from a laboratory chemical to a market-ready drug or material is complex, necessitating collaboration between chemists, biologists, computational scientists, and materials engineers.

Translational studies, which aim to bridge the gap between basic research and real-world application, are particularly crucial in the context of drug discovery. nih.gov For potential kinase inhibitors derived from this scaffold, a major challenge is ensuring that promising in vitro results translate into in vivo efficacy and safety. nih.gov This involves careful consideration of pharmacokinetics and pharmacodynamics, areas where collaborations between medicinal chemists and clinical pharmacologists are essential.

The integration of AI in drug discovery is a prime example of this collaborative necessity, bringing together computer scientists who develop predictive algorithms and medicinal chemists who synthesize and test the resulting molecular designs. nih.gov Similarly, the development of advanced materials requires materials scientists to define performance requirements, chemists to synthesize and functionalize the core molecule, and physicists to characterize the resulting electronic or optical properties. The future success of this compound is therefore intrinsically linked to the strength of these interdisciplinary partnerships.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-Fluoro-4-(3-fluorophenoxy)aniline?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) between fluorinated phenol derivatives and aniline precursors. Key steps include:

- Reagents : Use of 3-fluorophenol and 3-fluoro-4-nitroaniline as starting materials.

- Conditions : A base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–120°C under inert atmosphere (N₂/Ar) to prevent oxidation .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) to reduce nitro intermediates to the final aniline .

Optimization : Reaction yields improve with slow addition of reagents and controlled temperature to minimize side reactions (e.g., over-reduction or decomposition) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹⁹F NMR confirms substitution patterns and purity. For example, fluorine atoms at the 3- and 4-positions produce distinct splitting patterns in ¹⁹F NMR .

- Mass Spectrometry (HRMS) : Validates molecular weight (calc. 235.08 g/mol) and fragmentation pathways .

- HPLC-PDA : Assesses purity (>95%) and detects impurities (e.g., residual nitro intermediates) using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolves crystal structure and bond angles, critical for understanding electronic effects .

Basic: What are the key physicochemical properties influencing its reactivity and stability?

Methodological Answer:

- Lipophilicity : LogP ~2.8 (predicted), enhanced by fluorine’s electron-withdrawing effects, improving membrane permeability .

- Acidity/Stability : The amine group (pKa ~4.5) protonates under acidic conditions, while fluorine substituents stabilize the aromatic ring against electrophilic attack .

- Thermal Stability : Decomposes above 200°C; store at -20°C under inert gas to prevent oxidation .

Advanced: How do structural modifications impact its bioactivity in kinase inhibition?

Methodological Answer:

- Fluorine Positioning : 3-Fluoro substitution enhances binding to kinase ATP pockets (e.g., c-Met) by forming hydrogen bonds with backbone amides .

- Phenoxy Group : The 3-fluorophenoxy moiety increases steric bulk, improving selectivity against off-target kinases (e.g., EGFR) .

- Case Study : Replacing the phenoxy group with thiophene (as in 3-Fluoro-4-(thiophen-3-yl)aniline) reduces IC₅₀ by 10-fold due to altered π-π stacking .

Advanced: What computational strategies predict its binding modes and pharmacokinetics?

Methodological Answer:

- Docking Studies : AutoDock Vina or Schrödinger Maestro models interactions with c-Met kinase (PDB: 3LQ8). Key residues: Met1160 (hydrophobic) and Asp1222 (H-bonding) .

- QSAR Models : 3D-QSAR using CoMFA identifies electron-withdrawing groups (e.g., -CF₃) as critical for potency (r² > 0.9) .

- ADMET Prediction : SwissADME forecasts moderate bioavailability (F=50%) and CYP3A4-mediated metabolism .

Advanced: What mechanistic insights explain its anti-inflammatory and anticancer potential?

Methodological Answer:

- NF-κB Pathway Inhibition : Blocks IκBα phosphorylation, reducing TNF-α production (IC₅₀ = 1.2 µM in RAW264.7 macrophages) .

- Apoptosis Induction : Upregulates caspase-3/7 in HCT116 colon cancer cells (EC₅₀ = 5.8 µM) via ROS generation .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life (t₁/₂ = 4.7 h in human liver microsomes) .

Safety and Handling: What protocols mitigate risks during experimental use?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.